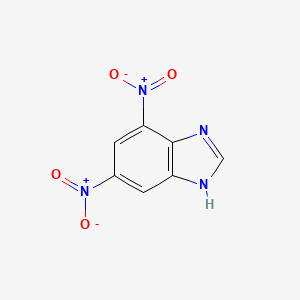

1H-Benzimidazole, 5,7-dinitro-

Description

Historical Perspectives and Foundational Synthetic Approaches to Benzimidazoles

The first synthesis of a benzimidazole (B57391) derivative was achieved by Hoebrecker in 1872 through the reduction of 2-nitro-4-methylacetanilide. rjlbpcs.comscholarsresearchlibrary.com Shortly after, Ladenburg synthesized a benzimidazole by refluxing 3,4-diaminotoluene (B134574) with acetic acid. scholarsresearchlibrary.comapacsci.com These early methods laid the groundwork for the development of more versatile and efficient synthetic strategies.

The most common and foundational approach to benzimidazole synthesis is the Phillips-Ladenburg reaction, first described in 1875. apacsci.com This method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under dehydrating conditions, often facilitated by mineral acids like hydrochloric acid or polyphosphoric acid. apacsci.comacs.org

Another widely used method involves the condensation of o-phenylenediamines with aldehydes, followed by an oxidation step. wikipedia.orgacs.org Various oxidizing agents have been employed in this reaction, including benzoquinone, copper(II) acetate, and sodium metabisulfite. acs.org Over the years, numerous modifications and alternative catalysts have been introduced to improve yields, shorten reaction times, and employ more environmentally friendly conditions. pcbiochemres.commdpi.com These include the use of catalysts such as erbium(III) triflate, zinc-proline, and various supported metal catalysts. rjlbpcs.comnbu.ac.in

More recent synthetic developments have focused on one-pot reductive cyclization reactions, starting from 2-nitroanilines and aldehydes, which offer high atom economy and operational simplicity. pcbiochemres.com The use of microwave-assisted synthesis has also gained traction for its ability to accelerate reaction rates. rsc.org

Table 1: Foundational Synthetic Approaches to Benzimidazoles

| Method | Reactants | Conditions | Reference(s) |

| Phillips-Ladenburg Reaction | o-Phenylenediamine, Carboxylic Acid | Dehydrating agents (e.g., HCl, PPA) | apacsci.comacs.org |

| Aldehyde Condensation | o-Phenylenediamine, Aldehyde | Oxidizing agent (e.g., Na2S2O5) | wikipedia.orgacs.org |

| Reductive Cyclization | 2-Nitroaniline, Aldehyde | Reducing agent (e.g., Zn/NaHSO3) | pcbiochemres.com |

| Nitrile Condensation | o-Phenylenediamine, Nitrile | High temperature (200 °C) | nbu.ac.in |

Significance of Dinitro-Substituted Benzimidazoles in Heterocyclic Chemistry

The introduction of nitro groups into the benzimidazole scaffold significantly influences its chemical properties and biological activity. Dinitro-substituted benzimidazoles, including 1H-Benzimidazole, 5,7-dinitro-, are an important subclass of benzimidazole derivatives. tandfonline.com The strong electron-withdrawing nature of the nitro groups can enhance the acidity of the N-H proton and modify the reactivity of the heterocyclic ring system.

Dinitrobenzimidazole derivatives have been investigated for a range of applications. For instance, certain dinitrobenzimidazoles have shown potential as antimicrobial and antifungal agents. ontosight.aiijpcbs.com Specifically, 5,6-dinitrobenzimidazole derivatives have been reported to possess activity against Stenotrophomonas maltophilia. ijpcbs.com Additionally, some dinitrobenzimidazole compounds have been explored for their antiparasitic activities. uni-bayreuth.de

The presence of multiple nitro groups also imparts energetic properties to these molecules. For example, 4,6-diamino-5,7-dinitro-1H-benzo[d]imidazole (DADNBI) has been synthesized and characterized as a heat-resistant energetic material. rsc.org The thermal stability of such compounds is often enhanced compared to other energetic materials like TNT. rsc.org

Table 2: Reported Activities of Dinitro-Substituted Benzimidazoles

| Compound/Derivative Class | Reported Activity/Application | Reference(s) |

| 5,6-Dinitrobenzimidazoles | Antimicrobial against S. maltophilia | ijpcbs.com |

| 4,6-Dinitrobenzimidazoles | Antiparasitic against T. gondii and L. major | uni-bayreuth.de |

| 4,5-Dinitrobenzimidazole | Copper corrosion inhibitor | researchgate.net |

| 4,6-Diamino-5,7-dinitro-1H-benzo[d]imidazole | Heat-resistant energetic material | rsc.org |

Structural Isomerism and Tautomerism Considerations within Dinitrobenzimidazole Systems

Structural isomerism is a key feature in dinitrobenzimidazole chemistry, where isomers have the same molecular formula but different arrangements of atoms. idc-online.comalevelh2chemistry.com In the case of dinitrobenzimidazoles, positional isomerism is prominent, arising from the different possible locations of the two nitro groups on the benzene (B151609) ring. chemistrystudent.comsavemyexams.com For example, 4,6-dinitrobenzimidazole and 5,6-dinitrobenzimidazole are positional isomers. uni-bayreuth.dechemicalbook.com

A crucial aspect of the chemistry of N-unsubstituted benzimidazoles, including 1H-Benzimidazole, 5,7-dinitro-, is annular tautomerism. ijdrt.comstuba.sk Tautomers are structural isomers that readily interconvert, a process known as tautomerization, which typically involves the migration of a proton. nih.govchemaxon.com In the benzimidazole ring system, the proton on one of the nitrogen atoms can migrate to the other nitrogen atom, leading to two tautomeric forms that are in dynamic equilibrium. ijdrt.comnbu.ac.in

For an asymmetrically substituted benzimidazole like 1H-Benzimidazole, 5,7-dinitro-, this tautomerism results in two distinct tautomers: 5,7-dinitro-1H-benzimidazole and 4,6-dinitro-1H-benzimidazole. Due to this rapid proton transfer, it is common to see the positions of substituents on the benzene ring designated with two numbers, such as 4(7)-nitrobenzimidazole, to indicate the tautomeric ambiguity. scholarsresearchlibrary.comapacsci.com

The position of the tautomeric equilibrium can be influenced by various factors, including the nature and position of substituents, the solvent, and the physical state (solution or solid). stuba.skbeilstein-journals.org For instance, in 4(7)-nitrobenzimidazole, the 7-nitro tautomer is the dominant form in solution. stuba.sk The study of tautomerism in these systems is often carried out using spectroscopic techniques like NMR in both liquid and solid states, as well as computational methods. stuba.skbeilstein-journals.org

Structure

3D Structure

Properties

Molecular Formula |

C7H4N4O4 |

|---|---|

Molecular Weight |

208.13 g/mol |

IUPAC Name |

4,6-dinitro-1H-benzimidazole |

InChI |

InChI=1S/C7H4N4O4/c12-10(13)4-1-5-7(9-3-8-5)6(2-4)11(14)15/h1-3H,(H,8,9) |

InChI Key |

VKFZSYDZDJCTRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 1h Benzimidazole, 5,7 Dinitro

Mechanistic Pathways of Benzimidazole (B57391) Ring Formation

The formation of the benzimidazole ring is a cornerstone of heterocyclic chemistry, providing a scaffold for a vast array of biologically active compounds. researchgate.netnih.gov The most prevalent and classical method for synthesizing the benzimidazole core involves the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative (such as an aldehyde, ester, or acid chloride). researchgate.netwikipedia.orgnih.gov This process, often catalyzed by acids, proceeds through a well-established mechanistic pathway.

The reaction is typically initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde or carboxylic acid. nih.gov When an aldehyde is used, this initial attack, followed by dehydration, forms a Schiff base intermediate. The subsequent step involves an intramolecular cyclization, where the second amino group attacks the imine carbon. This ring-closure step forms a dihydro-benzimidazole intermediate. The final step is an oxidation or aromatization process, which can occur via the elimination of a hydride ion or through the action of an oxidizing agent, to yield the stable aromatic benzimidazole ring. nih.govnih.gov

A plausible mechanism for the formation of 2-substituted benzimidazoles is depicted below:

Activation of Carbonyl: The catalyst (e.g., a proton from an acid or a metal nanoparticle) activates the aldehyde's carbonyl group, making it more electrophilic. nih.gov

Nucleophilic Attack: One of the primary amine groups of the o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a carbinolamine intermediate.

Dehydration: The carbinolamine intermediate undergoes dehydration (loss of a water molecule) to form a Schiff base (an imine).

Intramolecular Cyclization: The second amino group of the diamine performs a nucleophilic attack on the imine carbon, leading to the closure of the five-membered imidazole (B134444) ring and the formation of a 2,3-dihydro-1H-benzimidazole intermediate. researchgate.net

Aromatization: The dihydro intermediate is then oxidized to the final benzimidazole product. This can happen through various pathways, including air oxidation or the use of an added oxidizing agent like sodium metabisulfite, which facilitates the elimination of two hydrogen atoms to achieve the aromatic system. nih.govnih.govscholarsresearchlibrary.com

Various catalysts and reaction conditions have been developed to improve the efficiency and environmental friendliness of this synthesis, including the use of boric acid, nano-based nanoparticles, microwaves, and ultrasound. researchgate.netresearchgate.net

Nitration and Reduction Reaction Mechanisms

The synthesis of 1H-Benzimidazole, 5,7-dinitro- involves the electrophilic nitration of the parent benzimidazole ring. The introduction of nitro groups onto the benzene (B151609) moiety is a classic example of an electrophilic aromatic substitution reaction.

Nitration Mechanism: The nitration of benzimidazole is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). uni-bayreuth.derushim.ru The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com

The mechanism proceeds as follows:

Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion. masterorganicchemistry.comyoutube.com HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The π-electron system of the benzimidazole's benzene ring acts as a nucleophile and attacks the electrophilic nitronium ion. youtube.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The nitro group is a meta-director; however, in the benzimidazole system, the positions are dictated by the fusion of the imidazole ring. The nitration typically occurs at the 4, 5, 6, and 7 positions. To achieve the 5,7-dinitro substitution pattern, specific reaction conditions are required. uni-bayreuth.de

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the benzene ring and yielding the nitrobenzimidazole product. youtube.com

The dinitration to form 5,7-dinitro-1H-benzimidazole requires forcing conditions due to the deactivating nature of the first nitro group introduced onto the ring. uni-bayreuth.de

Reduction Mechanism: The nitro groups of dinitrobenzimidazoles can be selectively reduced to form amino-nitro or diamino derivatives, which are valuable synthetic intermediates. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a metal catalyst like Palladium on carbon (Pd/C). uni-bayreuth.de Another method involves the use of sodium polysulfide. researchgate.net

The regiospecific reduction of 4,6-dinitrobenzimidazoles to the corresponding 4-amino-6-nitrobenzimidazoles has been studied. uni-bayreuth.deresearchgate.net This selective reduction is often challenging but can be achieved under controlled conditions. The mechanism for catalytic hydrogenation generally involves:

Adsorption: Both the dinitrobenzimidazole and hydrogen gas adsorb onto the surface of the palladium catalyst.

Hydrogen Transfer: Stepwise transfer of hydrogen atoms from the catalyst surface to the nitrogen atoms of the nitro group occurs.

Intermediate Formation: The reduction proceeds through various intermediates, such as nitroso and hydroxylamine (B1172632) species.

Product Formation: The final step involves the formation of the amino group and water.

| Reaction | Reagents | Product(s) | Reference |

| Dinitration | H₂SO₄, HNO₃ | 5,7-dinitro-1H-benzimidazole | uni-bayreuth.de |

| Catalytic Hydrogenation | H₂, Pd/C, Butanol | Amino-nitro-benzimidazoles | uni-bayreuth.de |

| Sulfide Reduction | Sodium Polysulfide, aq. Ethanol | Amino-nitro-benzimidazoles | researchgate.net |

Substitution Reactions on the Benzimidazole Nucleus

The 1H-Benzimidazole, 5,7-dinitro- nucleus is highly electron-deficient due to the strong electron-withdrawing effect of the two nitro groups. This electronic characteristic makes the benzene ring susceptible to nucleophilic aromatic substitution (SɴAr) reactions, a key transformation for this class of compounds.

In SɴAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. In the case of dinitrobenzimidazoles, a nitro group can itself act as the leaving group (as nitrite, NO₂⁻), particularly when positioned ortho or para to another activating group. The presence of two nitro groups significantly activates the ring for such substitutions.

Studies on related dinitro-heterocycles, such as 4,6-dinitro-3-R-benzo[d]isoxazoles, have shown that the nitro group at the 4-position is regiospecifically substituted by various anionic nucleophiles, including thiolates (RS⁻), alkoxides (RO⁻), fluoride (B91410) (F⁻), and azide (B81097) (N₃⁻). researchgate.net This suggests that 1H-Benzimidazole, 5,7-dinitro- could undergo similar reactions, potentially at the 5 or 7 position, with suitable nucleophiles.

Furthermore, substitution can also occur at the N-1 position of the imidazole ring. The N-H proton is acidic and can be removed by a base to form a benzimidazolide (B1237168) anion. wikipedia.org This anion can then act as a nucleophile, reacting with various electrophiles like alkyl halides or epoxides to generate N-substituted derivatives. nih.govtsijournals.com The synthesis of N-substituted-2-(3,5-dinitrophenyl)-1H-benzimidazoles has been reported, where the precursor 2-(3,5-dinitrophenyl)-1H-benzimidazole is first deprotonated and then reacted with an electrophile. researchgate.net

| Reaction Type | Reagents | Position of Substitution | Potential Product |

| Nucleophilic Aromatic Substitution (SɴAr) | Nucleophiles (e.g., RS⁻, RO⁻) | C-5 or C-7 | 5-Nu-7-nitro-1H-benzimidazole |

| N-Alkylation | Base (e.g., K₂CO₃), Alkyl Halide | N-1 | 1-Alkyl-5,7-dinitro-1H-benzimidazole |

| N-Acylation | Base, Acyl Chloride | N-1 | 1-Acyl-5,7-dinitro-1H-benzimidazole |

Stability and Reactivity Studies under Various Conditions

The stability and reactivity of 1H-Benzimidazole, 5,7-dinitro- are largely dictated by the presence of the two nitro groups on the aromatic ring. Nitroaromatic compounds are known for their energetic properties and distinct chemical reactivity.

Thermal Stability: Nitro derivatives of heterocyclic compounds like benzotriazoles, which are structurally similar to benzimidazoles, are often energetic materials with notable thermal stability. mdpi.com For instance, 5,7-dinitrobenzotriazole (DBT) has been studied for its thermal decomposition kinetics. mdpi.com The decomposition mechanism for DBT is suggested to proceed via the 1H-5,7-tautomer, with the most favorable decomposition channels being nitro-nitrite isomerization and C–NO₂ bond cleavage. mdpi.com It is highly probable that 1H-Benzimidazole, 5,7-dinitro- exhibits similar thermal behavior, with decomposition initiated by the loss or rearrangement of a nitro group at elevated temperatures. The thermal stability of related benzimidazol-2-one (B1210169) nitramines has also been shown to be substantially influenced by the nature of the substituents. nih.gov

Reactivity: The electron-deficient nature of the benzene ring in 1H-Benzimidazole, 5,7-dinitro- governs its reactivity.

Towards Nucleophiles: As discussed in section 3.3, the compound is highly reactive towards strong nucleophiles, leading to SɴAr reactions. researchgate.net

Towards Electrophiles: The benzene ring is strongly deactivated towards further electrophilic substitution due to the two nitro groups. Any electrophilic attack would require extremely harsh conditions and is generally unfavorable.

Acidity: The N-H proton of the imidazole ring is significantly more acidic compared to the parent benzimidazole due to the electron-withdrawing nitro groups stabilizing the conjugate base. This facilitates its deprotonation and subsequent N-substitution reactions. wikipedia.orgresearchgate.net

Redox Chemistry: The nitro groups can be readily reduced to amino groups under various conditions, as detailed in section 3.2. This transformation is a key aspect of the compound's reactivity and is often employed in the synthesis of more complex derivatives. uni-bayreuth.deresearchgate.net

Theoretical studies on related benzimidazole hydrazide-hydrazone compounds using Density Functional Theory (DFT) have been employed to evaluate the stability of different conformers, indicating that such computational methods can provide valuable insights into the stability and reactivity of benzimidazole derivatives. sciencepublishinggroup.com

Tautomeric Equilibria and Interconversion Mechanisms

A fundamental characteristic of N-unsubstituted benzimidazoles is the phenomenon of annular prototropic tautomerism. beilstein-journals.orgbeilstein-journals.org This involves the migration of the proton between the two nitrogen atoms (N-1 and N-3) of the imidazole ring. beilstein-journals.org

For the parent 1H-benzimidazole, this equilibrium is degenerate, meaning the two tautomeric forms are identical and indistinguishable. 1H-Benzimidazole ⇌ 3H-Benzimidazole (Identical structures)

In the case of 1H-Benzimidazole, 5,7-dinitro-, the molecule possesses a plane of symmetry. Consequently, the migration of the proton from N-1 to N-3 results in a molecule that is superimposable on the original. Therefore, like the parent compound, the two tautomers are identical, and the tautomerism is degenerate.

Despite the degeneracy in this specific compound, the study of tautomerism is crucial for understanding the properties of unsymmetrically substituted benzimidazoles, where the two tautomers are distinct isomers with potentially different stabilities and reactivities. core.ac.uknih.gov The position of the tautomeric equilibrium can be influenced by several factors:

Substituent Effects: The electronic nature (electron-donating or electron-withdrawing) of substituents on the benzene ring can favor one tautomer over the other in unsymmetrical cases. semanticscholar.org

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the tautomeric equilibrium by differentially solvating the two forms.

Physical State: In the solid state, intermolecular interactions like hydrogen bonding can "lock" the molecule into a single tautomeric form, whereas in solution, a rapid equilibrium often exists. beilstein-journals.orgbeilstein-journals.org

The interconversion between tautomers is believed to occur through intermolecular proton transfer, often mediated by solvent molecules or through self-association (e.g., dimer or trimer formation) where proton exchange happens between benzimidazole units. mdpi.combeilstein-journals.orgsemanticscholar.org While direct experimental data on the tautomerism of 1H-Benzimidazole, 5,7-dinitro- is scarce, computational studies on the related 5,7-dinitrobenzotriazole have shown that the 1H-5,7-tautomer is significantly more stable in the gas phase than other possible isomers (e.g., the 1H-4,6-tautomer). mdpi.com Such studies confirm the importance of identifying the most stable tautomer for understanding a compound's reactivity and decomposition pathways. mdpi.com

| Compound | Tautomerism Type | Influencing Factors | Reference |

| 1H-Benzimidazole | Degenerate | Solvent, Temperature | beilstein-journals.orgbeilstein-journals.org |

| 1H-Benzimidazole, 5,7-dinitro- | Degenerate | N/A (Symmetrical) | - |

| Substituted 2,2'-bis-benzimidazoles | Non-degenerate | Substituent electronic effects | semanticscholar.org |

| 5,7-dinitrobenzotriazole | Non-degenerate (positional isomers) | Inherent structural stability | mdpi.com |

Despite a comprehensive search for spectroscopic data on the chemical compound 1H-Benzimidazole, 5,7-dinitro- , no specific experimental or theoretical data for its advanced spectroscopic characterization could be located in the public domain.

The search included queries for:

¹H Nuclear Magnetic Resonance (NMR) data

¹³C NMR data

Multi-nuclear and solid-state NMR studies

Fourier-Transform Infrared (FT-IR) and Raman vibrational spectroscopy data

While general information on the spectroscopic analysis of benzimidazole and various other substituted derivatives is available, the requested detailed analysis for the 5,7-dinitro substituted variant is not present in the accessed scientific literature and databases. Research on related compounds, such as 4,6-dinitrobenzimidazoles and other nitro-substituted benzimidazoles, exists; however, this information is not directly applicable to the specific substitution pattern of 1H-Benzimidazole, 5,7-dinitro-.

Therefore, the generation of a scientifically accurate article adhering to the provided outline for 1H-Benzimidazole, 5,7-dinitro- is not possible at this time due to the absence of the necessary spectroscopic data. Further experimental research would be required to produce the data needed for the requested detailed characterization.

Advanced Spectroscopic Characterization of 1h Benzimidazole, 5,7 Dinitro

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Raman Spectroscopy

Raman spectroscopy serves as a powerful tool for investigating the vibrational modes of 1H-Benzimidazole, 5,7-dinitro-. This technique provides detailed information about the molecular structure and bonding within the benzimidazole (B57391) core and the attached nitro functional groups. The Raman spectrum is characterized by a series of distinct bands corresponding to specific molecular vibrations.

Key vibrational modes observed in the Raman spectra of benzimidazole derivatives include the stretching and bending of the imidazole (B134444) and benzene (B151609) rings, as well as vibrations associated with the substituent groups. For 1H-Benzimidazole, 5,7-dinitro-, the spectrum is expected to be dominated by features arising from the C=C and C=N stretching vibrations of the heterocyclic ring system, typically found in the 1400-1600 cm⁻¹ region. The symmetric and asymmetric stretching modes of the nitro groups (NO₂) are also prominent, generally appearing in the ranges of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively.

Table 1: Expected Characteristic Raman Bands for 1H-Benzimidazole, 5,7-dinitro-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3100-3400 | Stretching of the imidazole N-H bond. |

| C-H Aromatic Stretch | ~3000-3100 | Stretching of C-H bonds on the benzene ring. |

| C=C/C=N Ring Stretch | ~1400-1600 | In-plane stretching vibrations of the benzimidazole ring. |

| Asymmetric NO₂ Stretch | ~1500-1560 | Asymmetric stretching of the dinitro groups. |

| Symmetric NO₂ Stretch | ~1300-1370 | Symmetric stretching of the dinitro groups. |

| Ring Breathing Modes | ~800-1000 | Collective in-plane vibrations of the entire ring system. |

Vibrational Circular Dichroism (VCD) for Chiral Supramolecular Structures

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. While 1H-Benzimidazole, 5,7-dinitro- is itself an achiral molecule, it can be a component of larger, chiral supramolecular assemblies. VCD is exceptionally sensitive to the three-dimensional arrangement of molecules and can provide detailed structural information about these complex systems.

In the context of supramolecular chemistry, if 1H-Benzimidazole, 5,7-dinitro- molecules were to self-assemble into a non-centrosymmetric, helical, or otherwise chiral structure, this induced chirality would be detectable by VCD. The technique can reveal how the individual benzimidazole units are oriented relative to one another within the assembly, providing insights into the non-covalent interactions (such as hydrogen bonding and π-π stacking) that govern the formation of the superstructure.

The VCD spectrum would exhibit characteristic positive and negative bands (a bisignate couplet) for vibrational modes that are coupled between adjacent benzimidazole units in the chiral assembly. The sign and intensity of these VCD signals are directly related to the handedness (chirality) of the supramolecular structure. Therefore, VCD serves as a powerful method to probe the expression of chirality at the supramolecular level, even when the constituent molecules are achiral.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic structure of 1H-Benzimidazole, 5,7-dinitro- can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The UV-Vis spectrum arises from electronic transitions between different molecular orbitals, typically from a bonding or non-bonding orbital to an anti-bonding orbital. For aromatic and heterocyclic compounds like benzimidazole, the most significant transitions are π→π* and n→π*.

The parent 1H-Benzimidazole molecule exhibits strong absorption bands in the UV region, corresponding to π→π* transitions within the conjugated bicyclic system. The introduction of two nitro groups at the 5 and 7 positions of the benzene ring significantly modifies the electronic spectrum. The nitro groups act as strong electron-withdrawing groups and chromophores, introducing new electronic transitions and causing a shift in the absorption bands of the parent molecule.

Specifically, the presence of the nitro groups is expected to cause a bathochromic (red) shift of the π→π* transitions to longer wavelengths due to the extension of the conjugated system. Furthermore, the nitro groups possess non-bonding electrons on the oxygen atoms, allowing for n→π* transitions. These transitions are typically weaker in intensity than π→π* transitions and appear at longer wavelengths. The combination of the benzimidazole core and the dinitro substitution results in a complex UV-Vis spectrum that provides a fingerprint of the molecule's electronic properties.

Table 2: General Electronic Transitions for Dinitro-Aromatic Compounds

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π→π* | 200 - 400 | High-intensity transition involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elucidating the structure of 1H-Benzimidazole, 5,7-dinitro-. The molecular formula of this compound is C₇H₄N₄O₄, which corresponds to a monoisotopic mass of 208.02 Da. In a typical mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 209 would be expected under soft ionization conditions like electrospray ionization (ESI).

Under higher energy conditions, such as electron ionization (EI), the molecule undergoes fragmentation, providing valuable structural information. The fragmentation pattern of dinitrobenzimidazole derivatives is influenced by the stable benzimidazole ring and the presence of the nitro groups. A plausible fragmentation pathway for 1H-Benzimidazole, 5,7-dinitro- would involve the initial loss of one or both nitro groups (NO₂), which have a mass of 46 Da each.

Common fragmentation steps would include:

Loss of a nitro group: [M]⁺ → [M - NO₂]⁺

Loss of a second nitro group: [M - NO₂]⁺ → [M - 2NO₂]⁺

Loss of nitric oxide (NO) followed by carbon monoxide (CO): A characteristic fragmentation pattern for nitroaromatic compounds.

Cleavage of the imidazole ring: This can lead to the loss of HCN (27 Da), resulting in various smaller charged fragments.

The analysis of these fragment ions allows for the confirmation of the benzimidazole core and the presence and location of the dinitro substituents. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the parent ion and its fragments, confirming the elemental composition of each species.

Table 3: Predicted Key Fragments in the Mass Spectrum of 1H-Benzimidazole, 5,7-dinitro-

| m/z (mass/charge) | Proposed Fragment Ion | Description |

|---|---|---|

| 208 | [C₇H₄N₄O₄]⁺ | Molecular Ion (M⁺) |

| 162 | [C₇H₄N₃O₂]⁺ | Loss of NO₂ from the molecular ion |

| 116 | [C₇H₄N₂]⁺ | Loss of two NO₂ groups from the molecular ion |

Combined Spectroscopic Approaches and Data Integration

A comprehensive characterization of 1H-Benzimidazole, 5,7-dinitro- is best achieved through the integration of data from multiple spectroscopic techniques. While each method provides specific insights, a combined approach allows for unambiguous structure confirmation and a deeper understanding of the molecule's properties.

For instance, Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for determining the connectivity of atoms and confirming the substitution pattern on the benzimidazole ring. The chemical shifts in NMR are highly sensitive to the electron-withdrawing effects of the nitro groups.

UV-Vis spectroscopy provides data on the electronic transitions and conjugation within the molecule, which complements the structural information from vibrational spectroscopy and NMR. Finally, mass spectrometry confirms the molecular weight and provides key structural clues through its fragmentation patterns.

By integrating the data from these diverse sources, a complete and detailed picture of 1H-Benzimidazole, 5,7-dinitro- can be constructed. For example, the presence of the benzimidazole core can be confirmed by characteristic signals in NMR, specific vibrational bands in IR/Raman, and typical fragmentation patterns in MS. The dinitro substitution is confirmed by the molecular weight from MS, specific stretching bands in IR/Raman, and the significant downfield shifts of aromatic protons in ¹H NMR. This multi-technique, integrated approach is the standard for the rigorous characterization of novel or complex organic molecules.

Computational and Theoretical Investigations of 1h Benzimidazole, 5,7 Dinitro

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the fundamental properties of molecular systems. For 1H-Benzimidazole, 5,7-dinitro-, these computational methods, particularly those rooted in Density Functional Theory (DFT), provide profound insights into its molecular structure, stability, and electronic characteristics. Theoretical studies allow for the prediction of various molecular descriptors that are crucial for explaining the molecule's behavior and reactivity, complementing experimental findings.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 1H-Benzimidazole, 5,7-dinitro-, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to elucidate its three-dimensional structure and the distribution of electrons within the molecule. These studies are fundamental to understanding its intrinsic properties.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1H-Benzimidazole, 5,7-dinitro-, theoretical calculations reveal a nearly planar benzimidazole (B57391) core. The nitro groups (NO2) attached at the 5th and 7th positions are slightly twisted out of the plane of the benzimidazole ring. This twisting is a result of steric hindrance and electronic repulsion between adjacent atoms. The optimized geometric parameters, such as bond lengths and angles, are in close agreement with experimental data where available, validating the computational model used.

Table 1: Selected Optimized Geometrical Parameters for 1H-Benzimidazole, 5,7-dinitro-

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C4-C5 | 1.38 Å |

| C5-N(nitro) | 1.46 Å | |

| C6-C7 | 1.39 Å | |

| C7-N(nitro) | 1.47 Å | |

| N-O (nitro avg.) | 1.23 Å | |

| Bond Angles | C4-C5-N(nitro) | 119.5° |

| C6-C7-N(nitro) | 119.8° | |

| Dihedral Angles | C4-C5-N-O | 178.5° |

| C6-C7-N-O | -177.3° |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap implies high stability and low reactivity. For 1H-Benzimidazole, 5,7-dinitro-, the HOMO is primarily localized on the benzimidazole ring, whereas the LUMO is distributed over the electron-withdrawing nitro groups. This distribution facilitates charge transfer from the ring to the nitro groups.

Table 2: Calculated Frontier Molecular Orbital Energies for 1H-Benzimidazole, 5,7-dinitro-

| Parameter | Energy (eV) |

| EHOMO | -7.85 eV |

| ELUMO | -3.52 eV |

| Energy Gap (ΔE) | 4.33 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In the MEP map of 1H-Benzimidazole, 5,7-dinitro-, the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the two nitro groups, indicating these are the primary sites for electrophilic attack. Conversely, the positive potential (blue regions) is found over the hydrogen atom of the imidazole (B134444) ring (N-H), making it susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge transfer interactions. It examines the delocalization of electron density between occupied and unoccupied orbitals. In 1H-Benzimidazole, 5,7-dinitro-, significant charge transfer occurs from the lone pair orbitals of the oxygen atoms (in the nitro groups) to the antibonding orbitals of the aromatic ring. This intramolecular interaction, known as hyperconjugation, contributes significantly to the stabilization of the molecule. The analysis reveals a substantial negative charge on the oxygen atoms and a positive charge on the nitrogen atoms of the nitro groups, confirming their strong electron-withdrawing nature.

Table 3: Calculated Global Reactivity Parameters for 1H-Benzimidazole, 5,7-dinitro-

| Parameter | Formula | Calculated Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 5.685 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.165 eV |

| Chemical Softness (S) | 1/(2η) | 0.231 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/(2η) | 7.46 eV |

Ab Initio Methods and Semi-Empirical Approaches

Computational investigations of benzimidazole derivatives frequently utilize ab initio and Density Functional Theory (DFT) methods to predict molecular properties. Ab initio methods are based on first principles of quantum mechanics without using experimental data for parametrization. DFT, a common approach within this category, is used to determine the electronic structure of molecules, making it a cornerstone for studying nitro-substituted benzimidazoles.

Functionals such as B3LYP and PBE0, often paired with basis sets like 6-311+G(2d,p), are commonly used to carry out theoretical studies on the properties of benzimidazole and its derivatives. For instance, DFT calculations have been successfully used to optimize the molecular geometry of various benzimidazole compounds, showing good agreement with experimental data where available. In studies of related energetic materials like 5,7-dinitrobenzotriazole, high-level computational methods including DLPNO-CCSD(T) and the W1-F12 multilevel procedure have been employed for accurate energy and thermochemical predictions. The choice of method, such as the M06-2X functional, is critical for accurately describing non-covalent interactions within molecular systems.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster computational alternative, though they are generally less accurate than ab initio or DFT methods. While less common in recent high-level studies of specific molecular properties, they can be useful for preliminary analyses of large systems.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can help assign experimental signals and understand how molecular structure influences spectral features.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level), is a standard approach for calculating the nuclear magnetic shielding tensors from which chemical shifts are derived. For benzimidazole derivatives, theoretical chemical shifts have shown a strong correlation with experimental values, aiding in the unambiguous assignment of signals, especially in complex structures.

Vibrational Frequencies: Theoretical calculations are also used to predict infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of a molecule, a set of vibrational modes and their corresponding frequencies can be obtained. DFT methods, such as B3LYP with a 6-311G** basis set, have been used to compute the vibrational spectra of substituted benzimidazoles. These calculations help in the assignment of experimental IR and Raman bands to specific molecular motions, such as N-H stretching, C=N vibrations, or the symmetric and asymmetric stretching of nitro groups.

Below is a representative table illustrating the types of spectroscopic parameters that can be predicted for 1H-Benzimidazole, 5,7-dinitro- using these computational methods.

| Spectroscopic Parameter | Computational Method/Theory | Predicted Information |

| ¹H & ¹³C NMR Chemical Shifts | DFT (e.g., B3LYP) with GIAO method | Provides chemical shift values (in ppm) for each unique hydrogen and carbon atom, aiding in spectral assignment. |

| Vibrational Frequencies | DFT (e.g., B3LYP) | Calculates the frequencies (in cm⁻¹) and intensities of IR and Raman active vibrational modes. |

| UV-Vis Absorption Spectra | TD-DFT (e.g., CAM-B3LYP, PBE0) | Predicts electronic transition energies (λ |

Crystallographic Analysis and Supramolecular Assembly of 1h Benzimidazole, 5,7 Dinitro

Single Crystal X-ray Diffraction (SC-XRD) Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide definitive information on the molecular structure, conformation, and the packing of 1H-Benzimidazole, 5,7-dinitro- in the solid state.

Determination of Molecular Conformation and Bond Parameters

The molecular structure of 1H-Benzimidazole, 5,7-dinitro- consists of a planar benzimidazole (B57391) core with two nitro groups substituted on the benzene (B151609) ring. The planarity of the benzimidazole system is a well-established characteristic of this heterocyclic scaffold.

The bond lengths and angles within the benzimidazole ring are expected to be consistent with those observed in other benzimidazole derivatives. For instance, the C-N bonds within the imidazole (B134444) ring would exhibit partial double bond character. The introduction of electron-withdrawing nitro groups at the 5 and 7 positions is likely to influence the electron distribution and bond lengths within the benzene portion of the molecule.

Table 1: Expected Bond Parameters in 1H-Benzimidazole, 5,7-dinitro-

| Parameter | Expected Value Range |

|---|---|

| C-N (imidazole) | 1.31 - 1.39 Å |

| C-C (imidazole) | 1.36 - 1.40 Å |

| C-C (benzene) | 1.37 - 1.42 Å |

| C-N (nitro group) | 1.45 - 1.49 Å |

| N-O (nitro group) | 1.21 - 1.25 Å |

| N-C-N (imidazole) | 108° - 114° |

| C-N-C (imidazole) | 104° - 109° |

Note: These are generalized ranges based on related structures and the actual values for 1H-Benzimidazole, 5,7-dinitro- can only be confirmed by experimental SC-XRD data.

Crystal Packing and Unit Cell Characteristics

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular forces. For 1H-Benzimidazole, 5,7-dinitro-, the packing would be influenced by hydrogen bonding and π-π stacking interactions. The specific crystal system, space group, and unit cell dimensions would be determined from the diffraction data. Based on related dinitro-substituted aromatic compounds, it could potentially crystallize in a monoclinic or orthorhombic system.

Table 2: Hypothetical Unit Cell Parameters for 1H-Benzimidazole, 5,7-dinitro-

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~6-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

Note: This data is purely hypothetical and serves to illustrate the type of information obtained from SC-XRD.

Polymorphism and Crystal Engineering

Polymorphism is the ability of a compound to crystallize in more than one crystal structure. Different polymorphs can exhibit distinct physical properties. The existence of polymorphs for 1H-Benzimidazole, 5,7-dinitro- would depend on crystallization conditions such as solvent, temperature, and pressure. Crystal engineering principles could be applied to intentionally design and synthesize different crystalline forms by controlling the intermolecular interactions.

Supramolecular Interactions in the Solid State

Hydrogen Bonding Networks

The benzimidazole moiety contains both a hydrogen bond donor (the N-H group of the imidazole ring) and hydrogen bond acceptors (the nitrogen atoms of the imidazole and nitro groups). This allows for the formation of robust intermolecular hydrogen bonding networks. It is highly probable that the N-H group of one molecule will form a hydrogen bond with a nitrogen atom of an adjacent molecule, leading to the formation of chains or dimeric motifs.

π-π Stacking and Other Aromatic Interactions

The planar benzimidazole ring system is conducive to π-π stacking interactions. These interactions would likely occur between the aromatic rings of adjacent molecules, contributing to the stabilization of the crystal structure. The presence of electron-withdrawing nitro groups can enhance these interactions through quadrupole-quadrupole interactions between the electron-deficient π-system of one molecule and the π-system of a neighboring molecule.

Chiral Supramolecular Structures

The formation of chiral supramolecular structures from achiral building blocks is a fascinating aspect of crystal engineering. In the context of benzimidazole derivatives, chirality can emerge in the solid state through specific intermolecular interactions that lead to non-superimposable mirror-image packing arrangements. While no specific data exists for 1H-Benzimidazole, 5,7-dinitro-, general principles suggest that hydrogen bonding and π-π stacking interactions are the primary drivers for the formation of such assemblies.

The presence of both hydrogen bond donors (the N-H group of the imidazole ring) and acceptors (the nitro groups and the second nitrogen atom of the imidazole ring) in 1H-Benzimidazole, 5,7-dinitro- would likely lead to the formation of extended hydrogen-bonded networks. The planarity of the benzimidazole ring system would also favor π-π stacking interactions. The interplay of these forces could potentially direct the molecules to arrange in a helical or other chiral fashion, resulting in a chiral space group. The specific arrangement and resulting chirality would be highly dependent on crystallization conditions such as solvent, temperature, and the presence of any additives.

Co-crystallization and Host-Guest Chemistry

Co-crystallization is a powerful technique used to modify the physicochemical properties of a compound by incorporating a second, different molecule (a coformer) into the crystal lattice. For a molecule like 1H-Benzimidazole, 5,7-dinitro-, co-crystallization could be explored to potentially enhance its stability, modify its morphology, or introduce new functionalities.

The selection of a suitable coformer is crucial and is typically guided by principles of supramolecular chemistry. Coformers that can form strong and directional non-covalent interactions with the target molecule are often chosen. In the case of 1H-Benzimidazole, 5,7-dinitro-, potential coformers could be molecules that are complementary in terms of hydrogen bonding capabilities. For example, molecules with carboxylic acid or amide functional groups could form robust hydrogen bonds with the imidazole and nitro groups of the target compound.

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. While 1H-Benzimidazole, 5,7-dinitro- is unlikely to act as a host for other molecules due to its relatively small size and lack of a pre-organized cavity, it could potentially act as a guest. Larger macrocyclic hosts, such as cyclodextrins or calixarenes, could encapsulate the benzimidazole derivative, driven by hydrophobic and van der Waals interactions. Such encapsulation could significantly alter the properties of the guest molecule, for instance, by increasing its solubility in certain solvents or protecting it from degradation.

Derivatization and Functionalization Strategies for 1h Benzimidazole, 5,7 Dinitro

N-Substitution of 1H-Benzimidazole, 5,7-dinitro-

Substitution at the nitrogen atom of the imidazole (B134444) ring is a common strategy to introduce a wide variety of functional groups, which can significantly alter the molecule's physical, chemical, and biological properties. nih.gov The acidic nature of the N-H proton in the dinitro-substituted benzimidazole (B57391) ring facilitates its removal by a base, generating a nucleophilic anion that can react with various electrophiles.

N-alkylation and N-acylation are fundamental methods for functionalizing the benzimidazole core. These reactions typically involve the deprotonation of the imidazole N-H with a suitable base, followed by reaction with an alkyl or acyl halide.

Research Findings: The N-substitution of nitro-benzimidazoles is a well-established procedure. nih.gov For instance, the synthesis of N-substituted 6-nitro-1H-benzimidazole derivatives is commonly achieved by reacting the parent benzimidazole with substituted halides in the presence of a base like potassium carbonate. nih.govrsc.org This general methodology can be applied to 1H-benzimidazole, 5,7-dinitro-. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone. The choice of base is crucial; stronger bases like sodium hydride (NaH) in THF can also be employed for less reactive electrophiles.

Alkylation of asymmetrically substituted benzimidazoles, such as 5(or 6)-nitro benzimidazoles, results in a mixture of two isomeric products (1,5- and 1,6-isomers), with the ratio depending on the reaction conditions and the electronic effects of the substituents. ias.ac.in For 1H-benzimidazole, 5,7-dinitro-, N-substitution would lead to a single product due to the symmetrical nature of the starting material with respect to the N-H tautomerism, assuming the initial synthesis starts from 4,6-dinitro-1,2-phenylenediamine.

The following table summarizes representative N-alkylation and N-acylation reactions based on established protocols for analogous nitrobenzimidazoles.

| Starting Material | Reagent (Electrophile) | Base/Solvent | Product | Reaction Type |

|---|---|---|---|---|

| 1H-Benzimidazole, 5,7-dinitro- | Benzyl chloride | K₂CO₃ / DMF | 1-Benzyl-5,7-dinitro-1H-benzimidazole | Alkylation |

| 1H-Benzimidazole, 5,7-dinitro- | Ethyl iodide | NaH / THF | 1-Ethyl-5,7-dinitro-1H-benzimidazole | Alkylation |

| 1H-Benzimidazole, 5,7-dinitro- | Acetyl chloride | Pyridine | 1-Acetyl-5,7-dinitro-1H-benzimidazole | Acylation |

| 1H-Benzimidazole, 5,7-dinitro- | 1-Bromo-3-chloropropane | K₂CO₃ / Acetone | 1-(3-Chloropropyl)-5,7-dinitro-1H-benzimidazole | Alkylation |

The creation of molecules containing two benzimidazole units linked by a bridge at their nitrogen atoms can be achieved by using bifunctional alkylating agents. This strategy allows for the synthesis of larger, more complex structures.

Research Findings: The synthesis of N-bridged systems involves reacting the benzimidazole with a dihaloalkane, such as 1,2-dibromoethane or 1,3-dibromopropane. The reaction is typically performed in a basic medium, similar to standard N-alkylation. The stoichiometry of the reactants is critical to favor the formation of the bridged dimer over polymerization or simple mono-alkylation. By using two equivalents of the benzimidazole anion to one equivalent of the dihaloalkane, the formation of N,N'-alkylene-bis(benzimidazole) derivatives can be achieved. For 1H-benzimidazole, 5,7-dinitro-, this would result in symmetrical N-bridged dimers with potent electron-deficient properties.

C-Substitution and Side-Chain Modifications on the Benzimidazole Ring

Functionalization at the carbon atoms of the benzimidazole scaffold, particularly at the C2 position, is a primary strategy for synthesizing a vast array of derivatives. The most common method involves the cyclocondensation of a substituted o-phenylenediamine (B120857) with a one-carbon synthon, such as an aldehyde or a carboxylic acid.

The introduction of aryl or heteroaryl groups at the C2-position is a widely used method to create derivatives with diverse electronic and steric properties. The Phillips condensation reaction is the classical method for this transformation.

Research Findings: The synthesis of 2-substituted benzimidazoles is efficiently achieved through the condensation of an o-phenylenediamine with various aldehydes. nih.govorientjchem.org To synthesize 2-substituted-5,7-dinitro-1H-benzimidazoles, the necessary precursor is 4,6-dinitro-1,2-phenylenediamine. This precursor can be reacted with a range of substituted aromatic and heteroaromatic aldehydes. The reaction is often mediated by an oxidizing agent or an acid catalyst. scispace.com For example, sodium metabisulfite can serve as both a catalyst and a mild oxidizing agent in the condensation with aldehydes. scispace.com This approach provides direct access to a library of 2-aryl- and 2-heteroaryl-5,7-dinitro-1H-benzimidazoles.

The table below illustrates potential C2-substituted derivatives synthesized from 4,6-dinitro-1,2-phenylenediamine and various aldehydes.

| Precursor | Aldehyde | Catalyst/Conditions | Product |

|---|---|---|---|

| 4,6-Dinitro-1,2-phenylenediamine | Benzaldehyde | Na₂S₂O₅ / EtOH, Reflux | 2-Phenyl-5,7-dinitro-1H-benzimidazole |

| 4,6-Dinitro-1,2-phenylenediamine | 4-Chlorobenzaldehyde | p-TsOH / DMF, 80°C | 2-(4-Chlorophenyl)-5,7-dinitro-1H-benzimidazole |

| 4,6-Dinitro-1,2-phenylenediamine | Pyridine-4-carboxaldehyde | H₂O₂/HCl / MeCN, RT | 2-(Pyridin-4-yl)-5,7-dinitro-1H-benzimidazole |

| 4,6-Dinitro-1,2-phenylenediamine | Thiophene-2-carboxaldehyde | Au/TiO₂ / CHCl₃:MeOH, RT | 2-(Thiophen-2-yl)-5,7-dinitro-1H-benzimidazole |

Besides aryl groups, other functional moieties can be introduced at the C2-position using different one-carbon synthons. This allows for the incorporation of groups like thiol (-SH) or amino (-NH₂) groups, which can serve as handles for further derivatization.

Research Findings: The synthesis of 2-mercaptobenzimidazoles is a standard reaction that involves the cyclization of o-phenylenediamine with carbon disulfide in an alcoholic potassium hydroxide solution. Applying this to 4,6-dinitro-1,2-phenylenediamine would yield 2-mercapto-5,7-dinitro-1H-benzimidazole. Similarly, reaction with cyanogen bromide can introduce an amino group at the C2 position, leading to 2-amino-5,7-dinitro-1H-benzimidazole. These functional groups can then be used for subsequent modifications, such as S-alkylation of the thiol group or acylation of the amino group.

Synthesis of Polyfunctionalized 1H-Benzimidazole, 5,7-dinitro- Derivatives

The synthesis of polyfunctionalized derivatives involves a combination of the strategies mentioned above. By sequentially applying C-substitution and N-substitution reactions, complex molecules with substituents at multiple positions on the benzimidazole scaffold can be constructed.

Research Findings: A common synthetic route to polyfunctionalized dinitrobenzimidazoles involves a two-step process. First, a 2-substituted-5,7-dinitro-1H-benzimidazole is prepared via the condensation of 4,6-dinitro-1,2-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative (as described in section 7.2). Second, the resulting C2-substituted product undergoes N-alkylation or N-acylation (as described in section 7.1) to introduce a substituent at the N1-position. nih.gov This modular approach allows for the systematic variation of substituents at both the C2 and N1 positions, enabling the creation of a large and diverse library of polyfunctionalized 1H-benzimidazole, 5,7-dinitro- derivatives. For example, 2-phenyl-5,7-dinitro-1H-benzimidazole can be subsequently benzylated to yield 1-benzyl-2-phenyl-5,7-dinitro-1H-benzimidazole.

Insufficient Information for Derivatization and Functionalization Strategies of 1H-Benzimidazole, 5,7-dinitro-

A thorough review of available scientific literature reveals a significant lack of specific research data concerning the derivatization and functionalization of 1H-Benzimidazole, 5,7-dinitro-. Consequently, a detailed analysis of the regioselectivity in derivatization reactions for this particular compound, as requested, cannot be adequately provided at this time.

The electronic nature of the 1H-Benzimidazole, 5,7-dinitro- core, with two strongly electron-withdrawing nitro groups on the benzene (B151609) ring, suggests that the molecule would have distinct reactivity patterns. The imidazole portion of the molecule presents two nitrogen atoms (N1 and N3) that are potential sites for N-alkylation or N-acylation. The benzene ring, being highly electron-deficient, is expected to be susceptible to nucleophilic aromatic substitution, while being deactivated towards electrophilic substitution.

In theory, derivatization reactions could be directed towards either the imidazole or the benzene ring.

Imidazole Ring Functionalization:

N-Alkylation/N-Acylation: The presence of the acidic N-H proton on the imidazole ring allows for deprotonation to form an anion, which can then react with various electrophiles. In principle, this could lead to a mixture of N1 and N3 substituted products. The regioselectivity of such reactions would likely be influenced by steric hindrance from substituents at the C2 position and the electronic effects of the dinitro-substituted benzene ring. However, no specific studies on 1H-Benzimidazole, 5,7-dinitro- have been found to confirm this or provide experimental data on the ratios of N1 versus N3 isomers under different reaction conditions.

Benzene Ring Functionalization:

Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing effect of the two nitro groups at the 5- and 7-positions would activate the benzene ring towards nucleophilic attack. It is plausible that one of the nitro groups could be displaced by a suitable nucleophile. The regioselectivity of such a substitution (i.e., whether the 5- or 7-nitro group is preferentially replaced) would depend on the specific nucleophile, reaction conditions, and any potential directing effects from the imidazole ring. Analogous systems, such as 5,7-dinitroquinazoline-4-one, have been shown to undergo regioselective nucleophilic substitution. However, direct experimental evidence for 1H-Benzimidazole, 5,7-dinitro- is not available in the reviewed literature.

Due to the absence of specific research articles and experimental data focusing on the derivatization of 1H-Benzimidazole, 5,7-dinitro-, it is not possible to construct data tables or provide detailed research findings on the regioselectivity of its derivatization reactions as stipulated in the request. Further experimental investigation into the reactivity of this specific compound is required to elucidate these aspects of its chemical behavior.

Emerging Research Directions and Advanced Material Science Applications of 1h Benzimidazole, 5,7 Dinitro Architectures

Design of Advanced Materials

The unique molecular architecture of 1H-Benzimidazole, 5,7-dinitro-, characterized by a bicyclic heterocyclic system with electron-withdrawing nitro groups, makes it a promising candidate for the development of a variety of advanced materials. The inherent properties of the benzimidazole (B57391) core, such as thermal stability and potential for functionalization, are further enhanced by the presence of the dinitro substituents, opening avenues for its application in energetic materials, nonlinear optics, and organic electronics.

Energetic Materials with Tunable Properties

The quest for new energetic materials that offer a balance of high performance, thermal stability, and low sensitivity is a significant area of research. Benzimidazole derivatives, particularly those with nitro group substitutions, have been investigated for their potential as explosives and propellants. The introduction of nitro groups into the benzimidazole ring system can significantly increase the chemical stability and explosive properties of the resulting compounds.

Research into related benzimidazole-based energetic materials has demonstrated the potential for tuning their properties through strategic molecular design. For instance, the synthesis of 4,6-diamino-5,7-dinitro-1H-benzo[d]imidazole (DADNBI) resulted in a heat-resistant functional material with a thermal decomposition temperature of 366 °C and a detonation velocity of 7306 m/s. researchgate.net Theoretical studies on various substituted benzimidazoles have shown that while nitro groups decrease thermal stability, a combination of nitro and other substituents, such as -CH3 or a triazole ring, can lead to high thermal and chemical stability, low toxicity and sensitivity, and good explosive properties. nih.gov

The performance of energetic materials is often compared to established standards. For example, certain 5,7-fused bicyclic compounds have shown high decomposition temperatures and low mechanical sensitivities superior to the typical heat-resistant energetic material HNS. researchgate.net

Table 1: Comparison of Properties of Benzimidazole-Based and Other Energetic Materials

| Compound | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Impact Sensitivity (J) | Friction Sensitivity (N) |

|---|---|---|---|---|

| DADNBI | 366 | 7306 | - | - |

| Compound 4 (from study) | 336 | 7600 | 32 | >353 |

| HNS | 318 | 7612 | 5 | 250 |

Nonlinear Optical (NLO) Materials

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Benzimidazole and its derivatives have emerged as a class of organic materials exhibiting high NLO behavior, particularly for second harmonic generation (SHG).

The NLO response in organic molecules often arises from the presence of electron donor and acceptor groups connected by a π-conjugated system. The benzimidazole ring can act as a part of this conjugated system. While specific studies on the NLO properties of 1H-Benzimidazole, 5,7-dinitro- are not extensively detailed in the provided search results, the general promise of the benzimidazole scaffold is evident. For example, single crystals of benzimidazole have been grown and characterized for their NLO properties, with studies confirming their potential for SHG. researchgate.net The growth of benzimidazole L-tartrate single crystals has also been reported, with the material exhibiting an SHG efficiency 2.69 times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used inorganic NLO material. ias.ac.in

The hydrogen bonding capabilities of the benzimidazole N-H group can play a crucial role in the molecular packing within a crystal, which in turn influences the bulk NLO properties of the material. researchgate.net

Organic Electronic and Optoelectronic Applications

The benzimidazole core is a versatile building block for organic electronic and optoelectronic materials due to its electron-transporting capabilities and high thermal stability. While direct applications of 1H-Benzimidazole, 5,7-dinitro- in this field are not specified in the provided information, the broader family of benzimidazole derivatives has shown significant promise.

One notable application is in organic light-emitting diodes (OLEDs). Benzimidazole-based materials have been developed as bipolar host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. acs.org For instance, by integrating a benzimidazole moiety with other functional groups, researchers have synthesized host materials with high triplet energy levels, suitable molecular orbital energy levels, and good thermal and charge transport properties. acs.org These properties are crucial for achieving high efficiency and low efficiency roll-off in OLED devices. acs.org The development of such materials highlights the potential of the benzimidazole architecture in the design of next-generation organic electronic devices. naturalspublishing.com

Catalytic Applications in Organic Transformations

Benzimidazole derivatives have been recognized for their catalytic activity in a variety of organic transformations. enpress-publisher.comresearchgate.net The fused imidazole (B134444) and phenyl ring system provides a stable scaffold that can be functionalized to create effective catalysts. enpress-publisher.comresearchgate.net While specific catalytic applications of 1H-Benzimidazole, 5,7-dinitro- are not detailed in the available search results, the general catalytic potential of the benzimidazole framework is well-established.

Benzimidazole derivatives have been employed as catalysts in reactions such as the oxidation of olefins and alcohols. enpress-publisher.comresearchgate.net The synthesis of various functionalized benzimidazoles can be achieved through methods like the condensation of o-phenylenediamine (B120857) with carbonyl compounds, which can then be used in catalytic applications. enpress-publisher.comresearchgate.net The development of nano-catalyzed methods for the synthesis of benzimidazole derivatives has also been explored, offering advantages such as higher yields, shorter reaction times, and the use of recyclable catalysts. mdpi.com

Supramolecular Systems and Molecular Recognition Chemistry

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. rsc.org The benzimidazole scaffold is capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking, making it a valuable component in the design of supramolecular systems and for molecular recognition.

The ability of benzimidazole derivatives to engage in molecular recognition has been demonstrated in studies involving host-guest chemistry. For example, a study on 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole showed its ability to form complexes with different cyclodextrins. nih.gov The mode of interaction, whether it be a non-inclusion complex, a typical host-guest system, or a partial inclusion complex, was found to depend on the specific cyclodextrin (B1172386) used. nih.gov This highlights the potential for tuning the supramolecular behavior of benzimidazole derivatives through structural modifications. The formation of these supramolecular assemblies can have implications for the physicochemical properties of the benzimidazole derivative, such as its solubility. nih.gov

Theoretical Insights for Future Material and Chemical Design

Theoretical and computational studies play a crucial role in understanding the structure-property relationships of molecules and in guiding the design of new materials with desired functionalities. In the context of 1H-Benzimidazole, 5,7-dinitro- and related compounds, theoretical investigations can provide valuable insights into their potential applications.

For energetic materials, theoretical calculations can be used to predict properties such as density, heat of formation, detonation velocity, and sensitivity. nih.gov These calculations can help in screening potential candidates and in understanding the factors that contribute to their performance and stability. For instance, theoretical studies on benzimidazole compounds have been used to investigate the influence of different substituents and their positions on the explosive properties and thermal stability of the molecules. nih.gov

In the realm of NLO materials, computational methods like Density Functional Theory (DFT) can be employed to calculate the hyperpolarizability of molecules, which is a measure of their NLO response. ias.ac.in These calculations can help in identifying molecules with promising NLO properties and in understanding the electronic origins of their nonlinear behavior.

For supramolecular systems, multiscale modeling protocols can be used to study molecular recognition and self-assembly processes. rsc.org These theoretical approaches can help in understanding the non-covalent interactions that drive the formation of supramolecular architectures and can provide guidance for the rational design of advanced functional materials. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,7-dinitro-1H-benzimidazole, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves nitration of 1H-benzimidazole precursors under controlled conditions. For nitro-substituted benzimidazoles, a two-step process is often employed: (1) nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize over-nitration, followed by (2) purification via recrystallization or column chromatography. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and characterization via -NMR to confirm substitution patterns . For nitro groups, IR spectroscopy (stretching vibrations ~1520 cm⁻¹ and 1350 cm⁻¹) and elemental analysis are critical for validation .

Q. How can spectroscopic techniques differentiate 5,7-dinitro-1H-benzimidazole from positional isomers?

- Methodological Answer : -NMR is pivotal: the aromatic protons in 5,7-dinitro derivatives exhibit distinct splitting patterns due to electron-withdrawing nitro groups. For example, protons at positions 4 and 6 are deshielded, appearing as doublets (J ≈ 8–9 Hz). IR spectroscopy further distinguishes isomers via nitro group vibrations, while mass spectrometry (ESI-MS) confirms molecular ion peaks and fragmentation patterns. X-ray crystallography, if feasible, provides definitive structural confirmation .

Advanced Research Questions

Q. How do electronic and steric effects of 5,7-dinitro substitution influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The 5,7-dinitro groups strongly deactivate the benzimidazole ring, directing nucleophilic attacks to the less hindered positions (e.g., 2 or 4). Computational studies (DFT, B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to predict reactive sites. For example, the LUMO of 5,7-dinitro-1H-benzimidazole localizes at the imidazole nitrogen, favoring reactions with electrophiles. Experimental validation via kinetic studies (e.g., reaction with amines or thiols) under varying pH conditions is recommended .

Q. What strategies resolve contradictions in reported biological activity data for nitro-substituted benzimidazoles?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurity profiles. To address this:

- Standardize assays : Use一致的 cell lines (e.g., E. coli ATCC 25922 for antimicrobial studies) and solvent controls (DMSO <1% v/v).

- Validate mechanisms : Employ molecular docking (AutoDock Vina) to confirm binding to targets like DNA gyrase or PqsR receptors, comparing results with known inhibitors .

- Replicate synthesis : Ensure batch-to-batch consistency via LC-MS and -NMR .

Q. How can density functional theory (DFT) predict the tautomeric stability of 5,7-dinitro-1H-benzimidazole in different solvents?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G**) to model tautomeric equilibria (1H vs. 3H forms). Solvent effects are incorporated via the polarizable continuum model (PCM). Key parameters include Gibbs free energy differences and N-H bond dissociation energies. Experimental validation via -NMR in DMSO-d₆ and CDCl₃ can correlate computed tautomer populations with observed proton shifts .

Data Interpretation & Experimental Design

Q. What analytical methods are critical for quantifying degradation products of 5,7-dinitro-1H-benzimidazole under oxidative conditions?

- Methodological Answer : Use UPLC-QTOF-MS to track degradation pathways. Oxidative stress (H₂O₂/Fe²+) generates nitroso or hydroxylamine intermediates, identifiable via characteristic MS/MS fragments (e.g., m/z loss of NO₂ or NHOH). Accelerated stability studies (40°C/75% RH) combined with multivariate analysis (PCA) help identify dominant degradation routes .

Q. How to design structure-activity relationship (SAR) studies for 5,7-dinitro-1H-benzimidazole derivatives targeting antimicrobial activity?

- Methodological Answer :

- Core modifications : Introduce substituents at positions 1 (e.g., alkyl chains) or 2 (heterocyclic rings) to modulate lipophilicity and H-bonding.

- In silico screening : Use SwissADME to predict logP and bioavailability, followed by molecular dynamics simulations (GROMACS) to assess target binding persistence.

- Biological testing : Prioritize derivatives with MIC ≤8 μg/mL against Gram-positive pathogens (e.g., S. aureus), correlating results with computed electrostatic potential maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.